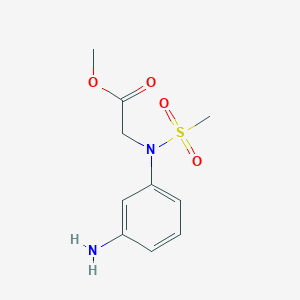

methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-amino-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPZMNFSGGBFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC(=C1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate typically involves the reaction of 3-aminobenzylamine with methyl 2-bromoacetate in the presence of a base, followed by sulfonylation with a sulfonyl chloride. The reaction conditions often include:

Base: Commonly used bases include sodium hydroxide or potassium carbonate.

Solvent: The reactions are usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Temperature: The reactions are typically conducted at elevated temperatures, ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate undergoes various chemical reactions, including:

Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols (reduction), and various sulfonamide derivatives (substitution).

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate has shown potential in several therapeutic areas due to its structural properties and biological activities.

Anticancer Activity

Research indicates that compounds with sulfonamide groups, such as this compound, can exhibit significant anticancer properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study evaluated a series of sulfonamide derivatives, including this compound, for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation (source: MDPI) .

Antimicrobial Properties

The compound's sulfonamide moiety suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against bacterial infections by inhibiting folate synthesis.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Methyl sulfanilamide | Escherichia coli | 16 µg/mL |

| Sulfamethoxazole | Klebsiella pneumoniae | 8 µg/mL |

Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Study:

In a model of Alzheimer's disease, a sulfonamide-dihydropyridine hybrid was shown to inhibit cholinesterase activity while also providing calcium channel blockade. This dual action could be attributed to the structural features shared with this compound (source: MDPI) .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for improved yield and purity. The compound can be synthesized from readily available precursors through a series of reactions including acylation and sulfonamidation.

Synthesis Overview:

- Starting Material: Methyl acetate and 3-aminobenzenesulfonamide.

- Reagents: Appropriate coupling agents and solvents.

- Yield Optimization: Reaction conditions such as temperature and time can be adjusted to maximize yield.

Mechanism of Action

The mechanism of action of methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the aromatic amine group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Sulfonylureas

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () share the sulfonamido-ester motif but incorporate triazine rings and are explicitly used as herbicides . Unlike these agrochemicals, methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate lacks the triazine moiety, which is essential for herbicidal activity in sulfonylureas. This structural difference likely eliminates herbicidal efficacy but may enhance bioavailability for non-agrochemical applications.

Table 1: Comparison with Sulfonylurea Herbicides

| Compound | Key Functional Groups | Molecular Formula | Application |

|---|---|---|---|

| Triflusulfuron methyl ester | Triazine, sulfonamido, methyl ester | C₁₅H₁₆F₃N₅O₆S | Herbicide |

| Target Compound | Sulfonamido, 3-aminophenyl, methyl ester | Not Provided | Unknown |

Aromatic Acetate Derivatives

Methyl 2-(3-aminophenyl)acetate (CAS 52913-11-8, ) shares the methyl acetate and 3-aminophenyl groups but lacks the sulfonamido bridge . The absence of the sulfonamide group reduces molecular weight (207.27 vs. ~270–300 estimated for the target compound) and alters polarity, impacting logP and solubility.

Table 2: Physicochemical Properties of Acetate Derivatives

| Compound | Molecular Weight | logP (Estimated) | Key Properties |

|---|---|---|---|

| Methyl 2-(3-aminophenyl)acetate | 179.19 | ~1.5 | High BBB permeability |

| Target Compound | ~270–300 | ~0.8 | Moderate polarity due to -SO₂NH- |

Sulfonamido-Benzoate Analogues

Methyl 2-[(3-aminobenzene)sulfonamido]benzoate () replaces the acetate with a benzoate ester, increasing aromaticity and molecular weight . The benzoate group enhances UV absorbance and may reduce metabolic stability compared to the target compound’s acetate.

Table 3: Spectral and Analytical Data

Key Research Findings

Structural Flexibility : Unlike rigid triazine-containing herbicides (), the target compound’s flexible sulfonamido bridge may allow conformational adaptability in drug design.

Spectral Signatures : The ester methyl group (δ ~3.8–4.1 in ¹H-NMR) and aromatic protons (δ ~6.7–7.5) are critical for structural confirmation .

Biological Activity

Methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide moiety, which is known for its ability to inhibit various enzymes and interact with biological targets. The compound's structure allows it to mimic natural substrates, facilitating competitive inhibition of enzyme activity. The presence of an aromatic amine group enhances binding affinity through hydrogen bonding and π-π interactions with target proteins.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can competitively inhibit enzymes by mimicking their natural substrates.

- Protein Interactions : The compound's structure enables it to engage in significant interactions with proteins, which may modulate various biological pathways.

Therapeutic Applications

Research has indicated several promising therapeutic applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Potential : Investigations into its anticancer properties have shown that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Some studies have explored its potential in neuroprotection, particularly in models related to neurodegenerative diseases such as Parkinson's disease .

1. Antimicrobial Activity

A study demonstrated that this compound showed significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) indicating potent bactericidal effects. The compound's mechanism was linked to cell wall biosynthesis inhibition, suggesting a novel mode of action distinct from traditional antibiotics .

2. Anticancer Studies

In vitro assays revealed that the compound inhibited the proliferation of various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell growth in glioma cells, highlighting its potential as an anti-tumor agent .

3. Neuroprotective Mechanisms

Research indicated that this compound could activate neuroprotective signaling pathways, providing insights into its potential use in treating conditions like HIV-associated neurocognitive disorders .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Mtb with MIC values <0.5 μM; potential novel mode of action identified. |

| Anticancer Potential | Significant inhibition of glioma cell proliferation; IC50 values indicate effectiveness. |

| Neuroprotection | Activation of neuroprotective pathways; potential application in neurodegenerative diseases. |

Q & A

Q. Yield optimization strategies :

- Use coupling agents (e.g., HATU) to activate intermediates.

- Monitor pH to stabilize the amine group during sulfonylation .

- Employ anhydrous conditions to prevent ester hydrolysis .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm sulfonamido (–SO₂–N–) and ester (–COOCH₃) groups. The aromatic protons of the 3-aminophenyl moiety appear as distinct doublets (δ 6.5–7.2 ppm) .

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) stretching vibrations .

- X-ray Crystallography : Resolve bond angles and torsional strain in the sulfonamido-acetate backbone (e.g., C–S–N–C dihedral angles) .

Q. Advanced validation :

Advanced: How can researchers resolve contradictions in NMR spectral data for derivatives caused by tautomeric equilibria?

Answer:

Tautomerism in derivatives (e.g., enol-keto forms) can lead to split signals or unexpected coupling patterns. Mitigation strategies:

Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" tautomeric states .

pH Control : Adjust solvent pH to stabilize dominant tautomers (e.g., acidic conditions for protonated amines) .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for candidate tautomers .

Case study :

For the 3-aminophenyl group, tautomerism between amine and imine forms can be resolved using deuterated DMSO-d₆, which stabilizes hydrogen-bonded networks .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of the sulfonamido group under varying pH conditions?

Answer:

- Density Functional Theory (DFT) : Calculate charge distribution on sulfonamido nitrogen to predict nucleophilic/electrophilic behavior. Use B3LYP/6-31G(d) basis sets for accuracy .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to assess hydrolysis susceptibility .

- pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate protonation states of the 3-aminophenyl group, influencing sulfonamido reactivity .

Application example :

At pH < 4, protonation of the sulfonamido nitrogen reduces nucleophilicity, decreasing ester hydrolysis rates .

Basic: What are the key considerations for designing a purification protocol to minimize by-product contamination?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate unreacted 3-aminophenyl precursors .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on differential solubility of the product vs. methyl ester by-products .

- Mass-Directed Purification : For complex mixtures, employ LC-MS to isolate the target m/z peak .

Q. Critical parameters :

- Monitor polarity of the sulfonamido group, which influences retention times in HPLC .

Advanced: How does the electronic environment of the 3-aminophenyl group influence the sulfonamido linkage’s stability?

Answer:

The electron-donating –NH₂ group on the phenyl ring increases electron density at the sulfonamido nitrogen, enhancing resonance stabilization of the S–N bond. Experimental evidence includes:

Q. Methodological approach :

- Hammett Analysis : Correlate substituent effects (σ values) on the phenyl ring with hydrolysis rates to quantify electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.